molecular formula C12H15F2NO3S B2590793 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1235266-56-4

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2590793
CAS No.: 1235266-56-4
M. Wt: 291.31
InChI Key: WPDCEMRLCXHWMT-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, including drug development, organic synthesis, and medicinal chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with (1-hydroxycyclopentyl)methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzenesulfonamide
  • 2,6-Difluoro-N-{[1-(2-hydroxypropyl)cyclopentyl]methyl}benzenesulfonamide

Uniqueness

2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,6-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c13-9-4-3-5-10(14)11(9)19(17,18)15-8-12(16)6-1-2-7-12/h3-5,15-16H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCEMRLCXHWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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